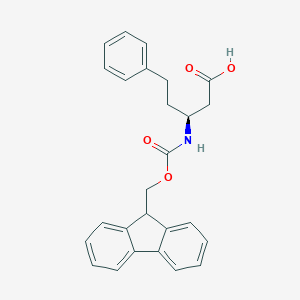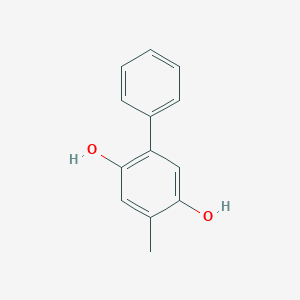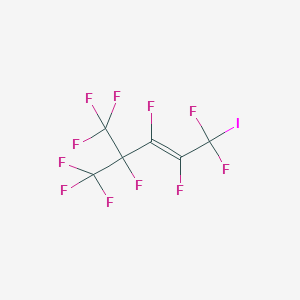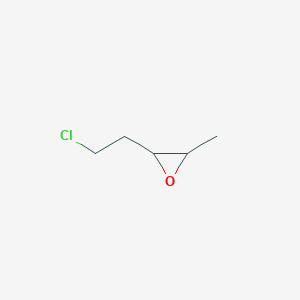
2-(2-Chloroethyl)-3-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroethyl)-3-methyloxirane, also known as chloromethyl ethyl ether, is a colorless liquid with a pungent odor. It is a highly reactive compound and has been widely used in the chemical industry as a reagent and intermediate in the synthesis of various organic compounds. Due to its high reactivity, it is also a potent alkylating agent and has been studied extensively for its potential use in cancer chemotherapy.
Wirkmechanismus
The mechanism of action of 2-(2-Chloroethyl)-3-methyloxirane involves the formation of covalent bonds between the alkylating agent and the DNA molecule. The 2-(2-Chloroethyl)-3-methyloxirane group of the compound reacts with the nitrogen atoms in the DNA bases, resulting in the formation of highly reactive intermediates. These intermediates then react with other nucleophilic groups in the DNA molecule, resulting in the formation of cross-links and adducts. These cross-links and adducts disrupt the normal structure of the DNA molecule, preventing the cancer cells from replicating and dividing.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(2-Chloroethyl)-3-methyloxirane are primarily related to its alkylating activity. The compound has been shown to be highly toxic to both cancer cells and normal cells, and can cause a wide range of adverse effects, including DNA damage, apoptosis, and cell cycle arrest. In addition, it can also cause damage to other cellular components, such as proteins and lipids, leading to further cellular dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-Chloroethyl)-3-methyloxirane in lab experiments are primarily related to its high reactivity and potent alkylating activity. It can be used to study the effects of DNA damage and repair, as well as the mechanisms of cell death and apoptosis. However, its high toxicity and potential for causing adverse effects limit its use in certain experiments, and precautions must be taken to ensure the safety of researchers working with the compound.
Zukünftige Richtungen
There are several future directions for research involving 2-(2-Chloroethyl)-3-methyloxirane. One area of interest is the development of new analogs and derivatives of the compound, with improved selectivity and reduced toxicity. Another area of interest is the use of the compound in combination with other chemotherapeutic agents, to enhance its efficacy and reduce the risk of adverse effects. Finally, further studies are needed to elucidate the mechanisms of action of the compound, and to identify new targets for cancer therapy.
Synthesemethoden
The synthesis of 2-(2-Chloroethyl)-3-methyloxirane can be achieved through the reaction of ethylene oxide with hydrogen chloride in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion attacks the ethylene oxide molecule, resulting in the formation of the 2-(2-Chloroethyl)-3-methyloxirane ethyl ether.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroethyl)-3-methyloxirane has been extensively studied for its potential use in cancer chemotherapy. It is a potent alkylating agent and has been shown to be effective in inhibiting the growth of various cancer cell lines. It works by binding to the DNA molecule and disrupting its structure, thereby preventing the cancer cells from replicating and dividing.
Eigenschaften
CAS-Nummer |
117553-19-2 |
|---|---|
Produktname |
2-(2-Chloroethyl)-3-methyloxirane |
Molekularformel |
C5H9ClO |
Molekulargewicht |
120.58 g/mol |
IUPAC-Name |
2-(2-chloroethyl)-3-methyloxirane |
InChI |
InChI=1S/C5H9ClO/c1-4-5(7-4)2-3-6/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
DDLQNHHSWYGUDU-UHFFFAOYSA-N |
SMILES |
CC1C(O1)CCCl |
Kanonische SMILES |
CC1C(O1)CCCl |
Synonyme |
Oxirane, 2-(2-chloroethyl)-3-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




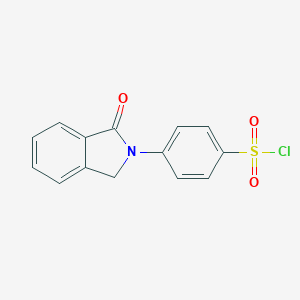
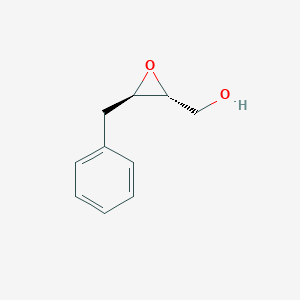




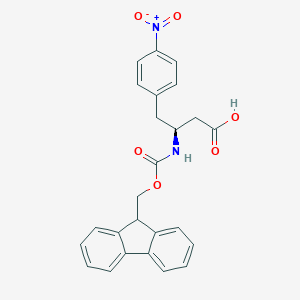
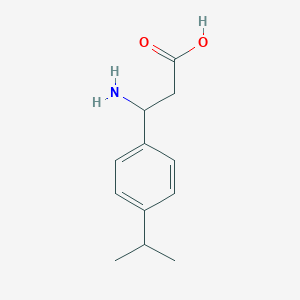
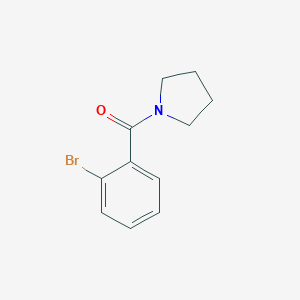
![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)
